7-Bromo-3-O-acetyl Pregnenolone

Description

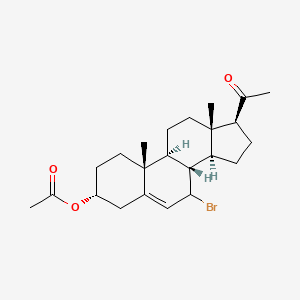

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33BrO3/c1-13(25)17-5-6-18-21-19(8-10-23(17,18)4)22(3)9-7-16(27-14(2)26)11-15(22)12-20(21)24/h12,16-21H,5-11H2,1-4H3/t16-,17-,18+,19+,20?,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBASGDGJPXJCNL-QONKENNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747213 | |

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114417-65-1 | |

| Record name | [(3R,8S,9S,10R,13S,14S,17S)-17-acetyl-7-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Bromo 3 O Acetyl Pregnenolone

Precursor Derivatization: Acetylation of Pregnenolone (B344588) at the C-3 Position

The initial and crucial step in the synthesis of 7-Bromo-3-O-acetyl Pregnenolone is the protection of the 3β-hydroxyl group of the pregnenolone precursor. This is most commonly achieved through acetylation, a process that introduces an acetyl group to form pregnenolone acetate (B1210297). google.com

Utilization of Acetyl Protecting Groups in Pregnenolone Synthesis

The acetylation of the C-3 hydroxyl group serves to prevent its unwanted participation in subsequent reactions, particularly the selective bromination at the C-7 position. The use of an acetyl protecting group is a well-established and efficient method in steroid chemistry. researchgate.netnih.gov The reaction is typically carried out using acetic anhydride. lkouniv.ac.inacs.org This transformation can achieve a yield of over 99%. google.com The resulting pregnenolone acetate is a stable compound that can be readily used in the next synthetic step. google.com

The primary advantage of using an acetyl group is its relative stability under the conditions required for the subsequent allylic bromination. researchgate.net It effectively masks the reactivity of the hydroxyl group, directing the brominating agent to the desired C-7 position. researchgate.netnih.gov

Alternative Hydroxyl Protecting Groups for Pregnenolone

Alternative protecting groups for the 3-hydroxyl group of pregnenolone include:

Silyl ethers: Groups such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), t-butyldiphenylsilyl (TBDPS), and phenyldimethylsilyl (PDMS) are frequently used. google.comhighfine.com Silyl ethers are particularly advantageous due to their ease of introduction and removal under specific conditions. google.comhighfine.com The TBDMS ether of pregnenolone, for instance, can be obtained in high purity and excellent yield (98%) through direct crystallization. google.com

Alkyl ethers: Methyl and benzyl (B1604629) ethers are also viable options for protecting the hydroxyl group. google.comnih.gov

Alkoxyalkyl ethers: Methoxymethyl (MOM) ether is another alternative, known for its stability and selective removal under acidic conditions. highfine.comnih.gov

Ester protecting groups, while usable, may be less desirable as they can be cleaved by certain nucleophilic reagents that might be used in subsequent transformations. google.com

Selective Bromination at the C-7 Position

Following the protection of the C-3 hydroxyl group, the next critical step is the selective introduction of a bromine atom at the C-7 position. This is an allylic bromination, targeting the carbon adjacent to the C-5 double bond. pearson.compearson.com

Reagents and Reaction Conditions for Allylic Bromination

The selective bromination at the C-7 position is typically achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), also known as Bromantin. google.commasterorganicchemistry.com These reagents provide a low, constant concentration of bromine radicals, which favors substitution at the allylic position over addition to the double bond. masterorganicchemistry.commasterorganicchemistry.com

The reaction is a free-radical process and can be initiated by light (photoinitiation) or heat. nbu.ac.inrsc.org The use of a radical initiator, such as benzoyl peroxide, can also be employed. google.com The reaction is often carried out in a non-polar solvent like cyclohexane (B81311) or carbon tetrachloride. google.comnbu.ac.in For instance, the bromination of pregnenolone acetate can be performed with DBDMH in degassed cyclohexane with moderate heating (55-75 °C). google.com

Recent studies have shown that photoinitiation using LED lamps of specific wavelengths (e.g., 365 nm) can significantly reduce reaction times and improve yields compared to traditional thermal initiation, while also eliminating the need for a separate radical initiator. rsc.org

Table 1: Reagents and Conditions for Allylic Bromination

| Reagent | Initiator | Solvent | Temperature | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light or Heat | Carbon Tetrachloride | Varies | masterorganicchemistry.comnbu.ac.in |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Heat | Cyclohexane | 55-75 °C | google.com |

| N-Bromosuccinimide (NBS) | LED light (365 nm) | Not specified | Not specified | rsc.org |

Considerations for Isomer Formation and Stability of Brominated Intermediates

The allylic bromination of pregnenolone acetate can lead to the formation of two isomers: the 7α-bromo and 7β-bromo derivatives. google.com The 7α-bromo isomer is generally the major product formed under these conditions. google.com The stereochemical outcome is influenced by the reaction conditions.

Downstream Chemical Transformations of this compound

This compound is a versatile intermediate that can undergo various downstream chemical transformations. A common and important reaction is dehydrobromination, which involves the elimination of hydrogen bromide to introduce a double bond at the C-7 position, forming a 5,7-diene system. google.com This transformation is a key step in the synthesis of vitamin D derivatives. google.comnih.gov

The dehydrobromination can be induced by a variety of bases. google.com The resulting pregna-5,7-diene-3β-ol-20-one can then be further modified. For example, the acetyl group at C-3 can be cleaved to yield the free alcohol, which can then be protected with other groups if necessary for subsequent reactions. google.com

Furthermore, the 7-bromo intermediate can be reacted with nucleophiles, such as aryl sulfides, to form a 7-thioether. This thioether can then be oxidized to a sulfoxide, which can undergo elimination to also form the 5,7-diene. google.com

Dehydrobromination Reactions to Form Dienone Structures

The introduction of a double bond into the B-ring of the steroid nucleus to form a conjugated dienone system is a common and important transformation in steroid chemistry. This structural motif is present in many biologically active steroids. The synthesis of these dienones can be efficiently achieved through the dehydrobromination of this compound.

The initial step involves the allylic bromination of a 3-O-protected pregnenolone derivative, such as pregnenolone acetate, at the 7-position. google.com This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin. The subsequent dehydrobromination of the resulting 7-bromo intermediate leads to the formation of the corresponding Δ⁵,⁷-diene. A variety of bases can be employed for this elimination reaction. google.com

Research has shown that the choice of base can significantly influence the yield and purity of the desired dienone product. For instance, the use of tetra(hydrocarbyl)ammonium fluorides, particularly anhydrous tetraalkylammonium fluorides, has been reported to be highly effective in the dehydrobromination of 7-bromo-Δ⁵-steroids, leading to high yields of the corresponding Δ⁵,⁷-steroids. google.comgoogle.com This method is advantageous as it often minimizes the formation of the isomeric Δ⁴,⁶-diene byproduct. google.com

Table 1: Dehydrobromination of 7-Bromo-Δ⁵-Steroids

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 7α-Bromocholesterol acetate | Tetrabutylammonium bromide in tetrahydrofuran | Δ⁴,⁶-Cholestadien-3β-ol acetate | 93% | google.com |

| 7α-Bromocholesterol acetate | Tetrabutylammonium fluoride | Δ⁵,⁷-Cholestadien-3β-ol acetate | Quantitative | google.com |

Further Derivatization through Carbon-Carbon Bond Formation

The carbon skeleton of this compound can be further elaborated through various carbon-carbon bond-forming reactions, leading to a wide range of structurally diverse derivatives. While direct C-C coupling at the C-7 position of this specific bromo-steroid is not extensively documented in the provided search results, several established methods for C-C bond formation on the pregnenolone scaffold can be applied.

One common strategy involves the modification of the C-17 side chain. For instance, α-bromination of the acetyl group at the C-17 position can provide a handle for subsequent nucleophilic substitution or cross-coupling reactions to introduce new carbon-based substituents. rsc.org

The Knoevenagel condensation is another powerful tool for C-C bond formation, typically occurring at the C-20 ketone of the pregnenolone core. researchgate.netresearchgate.netnih.gov This reaction involves the condensation of the ketone with an active methylene (B1212753) compound, leading to the formation of a new carbon-carbon double bond and extending the side chain.

Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been successfully employed to create new C-C bonds in pregnenolone derivatives. nih.govresearchgate.net This palladium-catalyzed reaction allows for the coupling of an organoboron reagent with a halide, enabling the synthesis of complex biaryl and other coupled structures. While these examples may not start with a 7-bromo substrate, the principles are transferable. The Heck reaction, another palladium-catalyzed process, is also a valuable method for the arylation or vinylation of olefins and could potentially be applied to derivatives of this compound. mdpi.comresearchgate.netcdnsciencepub.com

Table 2: Examples of Carbon-Carbon Bond Formation on the Pregnenolone Scaffold

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Knoevenagel Condensation | Pregnenolone | Cyanoacetylhydrazine, Ammonium acetate, 120°C | Knoevenagel condensation product | nih.gov |

| Suzuki-Miyaura Coupling | Chalcone derivative of pregnenolone | Arylboronic acid, Pd catalyst | Biaryl-chalcone pregnenolone analogs | nih.gov |

Nucleophilic Substitution Reactions with Brominated Steroid Intermediates

The bromine atom at the C-7 position of this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of heteroatom-containing functional groups at this position.

For example, brominated steroid intermediates can react with various amine derivatives to form the corresponding 7-amino steroids. rsc.org This provides a route to novel nitrogen-containing steroid derivatives.

Furthermore, the bromine can be displaced by other nucleophiles. For instance, the conversion of a 7-bromo steroid to a 7-selenide has been reported, demonstrating the feasibility of introducing selenium at this position. google.com This reaction proceeds via a nucleophilic attack of a selenium-containing nucleophile on the C-7 carbon. These examples highlight the versatility of the 7-bromo group as a synthetic handle for introducing diverse functionalities through nucleophilic substitution pathways.

Advanced Derivatization and Analog Synthesis from Pregnenolone Scaffolds Including 7 Bromo 3 O Acetyl Pregnenolone As a Key Intermediate

Synthesis of Pregnenolone (B344588) Derivatives via Modification of the C-17 Acetyl Group

The acetyl group at the C-17 position of the pregnenolone scaffold is a prime target for chemical elaboration, allowing for the introduction of a variety of functional groups and heterocyclic moieties. nih.govnih.gov

α-Bromination of the C-17 Acetyl Moiety

A key step in the derivatization of the C-17 acetyl group is α-bromination. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a reactive site for subsequent nucleophilic substitution reactions.

In a typical procedure, a 3-amino pregnenolone derivative is dissolved in chloroform (B151607). To this stirred solution, a solution of bromine in chloroform is added dropwise. The reaction mixture is then stirred at a moderately elevated temperature (e.g., 50 °C) for a short period before being cooled. The resulting α-brominated product can often be purified by recrystallization from a suitable solvent like acetic acid. nih.gov This α-brominated intermediate is a versatile precursor for the synthesis of a wide range of C-17 modified pregnenolone analogs. nih.gov

Introduction of Amine Derivatives at the C-17 Position

The α-brominated pregnenolone derivative readily undergoes reaction with various primary and secondary amines to yield a diverse library of C-17 amino-substituted analogs. nih.gov

The general synthetic protocol involves dissolving the α-brominated pregnenolone intermediate in a polar aprotic solvent such as dimethylformamide (DMF). An excess of the desired amine and a base, like triethylamine (B128534) (Et3N), are then added to the solution. The reaction mixture is subsequently heated to reflux and monitored until completion. Purification of the final amine derivatives is typically achieved through column chromatography. nih.gov This methodology has been successfully employed to synthesize a variety of C-17 amine derivatives of pregnenolone. nih.gov

Functional Group Elaborations at the C-3 Position of Pregnenolone Derivatives

The C-3 hydroxyl group of the pregnenolone core is another key site for chemical modification, enabling the introduction of various functionalities that can significantly influence the biological activity of the resulting analogs. nih.gov

Synthesis of Amino-Substituted Pregnenolone Analogues

The introduction of an amino group at the C-3 position opens up a plethora of possibilities for further derivatization. This transformation is a critical step in creating analogs with diverse pharmacophores.

Incorporation of Thiourea and Sulfonamide Moieties

Thiourea and sulfonamide functionalities are well-recognized pharmacophores in medicinal chemistry, known to impart a range of biological activities. nih.govresearchgate.net The incorporation of these moieties at the C-3 position of the pregnenolone scaffold has been explored to generate novel compounds with potential therapeutic value.

Research has shown the successful incorporation of a 4-(sulfamoylphenyl)thiourea moiety at the C-3 position of pregnenolone. nih.gov This derivatization, often carried out in conjunction with modifications at the C-17 position, highlights the modular nature of pregnenolone synthesis. nih.gov The resulting hybrid molecules, possessing both the steroid nucleus and the thiourea-sulfonamide functionality, represent an interesting class of compounds for biological evaluation.

Stereoselective Synthetic Approaches in Pregnenolone Chemistry

The stereochemistry of the pregnenolone scaffold is a critical determinant of its biological activity. Therefore, synthetic strategies that allow for precise control over the stereochemical outcome of reactions are of paramount importance. nih.gov Stereoselective reactions, which preferentially form one stereoisomer over others, are essential tools in the synthesis of complex and biologically active pregnenolone analogs. egrassbcollege.ac.inethz.ch

Development of Fused Steroid-Heterocycle Hybrids

The strategic fusion of heterocyclic rings onto steroidal frameworks has emerged as a powerful approach in medicinal chemistry to generate novel compounds with unique pharmacological profiles. Pregnenolone and its derivatives, such as 7-Bromo-3-O-acetyl Pregnenolone, serve as versatile scaffolds for the synthesis of these hybrid molecules. The introduction of a heterocyclic moiety can significantly alter the biological activity, receptor binding affinity, and pharmacokinetic properties of the parent steroid.

Research in this area has led to the development of a diverse array of fused steroid-heterocycle hybrids, including steroidal pyrimidines, pyrazines, pyrazolines, and pyrazoles. researchgate.netnih.govnih.gov The synthetic strategies to achieve these structures often involve the creation of a reactive intermediate on the steroid, which then undergoes a cyclization reaction with a suitable binucleophile to form the fused heterocyclic ring.

A common precursor in these synthetic pathways is a steroidal α,β-unsaturated ketone, which can be readily prepared from pregnenolone derivatives. nih.gov This intermediate is then reacted with various nitrogen-containing binucleophiles like urea, thiourea, or guanidine (B92328) to yield fused pyrimidine (B1678525) rings. researchgate.netnih.gov For instance, a library of steroidal pyrimidines has been prepared from pregnenolone acetate (B1210297), demonstrating the feasibility of this approach. nih.govdoaj.org

Similarly, the synthesis of A-ring fused steroidal pyrazines has been accomplished starting from progesterone (B1679170), a related steroid. nih.gov This process involves the formation of an α-ketoenol intermediate, which subsequently undergoes cyclocondensation with 1,2-diamines to afford the benzopyrazine-fused steroids. nih.gov Another approach involves the synthesis of pyrazolinyl and pyrazolyl pregnenolone derivatives through the heterocyclization of benzylidine intermediates or the condensation of a 21-hydroxymethylidene derivative with phenylhydrazine. nih.gov

While direct examples of the use of this compound in the synthesis of fused heterocycles are not extensively documented in the provided literature, its structural features suggest its potential as a key intermediate in such transformations. The 7-bromo substituent could potentially influence the electronic properties of the steroid nucleus or serve as a handle for further chemical modifications.

The following table summarizes representative examples of fused steroid-heterocycle hybrids synthesized from pregnenolone and related steroids, highlighting the diversity of achievable structures.

| Starting Material | Fused Heterocycle | Representative Compound | Reference |

| Pregnenolone Acetate | Pyrimidine | 17β-(2′-imino-1′,3′,6′-trihydro-6′-phenylpyrimidin-4′-yl)-androst-5-en-3β-ol | nih.gov |

| Pregnenolone | Pyrazoline | Pyrazolinyl pregnenolone derivative | nih.gov |

| Pregnenolone | Pyrazole | Pyrazolyl pregnenolone derivative | nih.gov |

| Progesterone | Pyrazine | A-ring fused steroidal benzopyrazine | nih.gov |

Table 1: Examples of Fused Steroid-Heterocycle Hybrids

The development of these fused steroid-heterocycle hybrids represents a significant advancement in the derivatization of pregnenolone scaffolds. These novel compounds hold promise for the discovery of new therapeutic agents with improved efficacy and selectivity. Further research exploring the use of functionalized intermediates like this compound is anticipated to expand the chemical space of accessible steroid-heterocycle hybrids.

Mechanistic Investigations of Pregnenolone and Its Derivatives in Biological Research Models

Modulation of Enzymatic Activities by Pregnenolone (B344588) Analogues (In Vitro Studies)

In vitro studies are crucial for elucidating the direct effects of a compound on specific enzymes. However, no such studies have been published for 7-Bromo-3-O-acetyl Pregnenolone. For context, research on other pregnenolone derivatives has shown modulation of various enzymes. For instance, certain pregnenolone derivatives have been synthesized and evaluated for their inhibitory potential against enzymes like dihydrofolate reductase, acetylcholinesterase, and carbonic anhydrase-II. nih.govresearchgate.netrsc.org These studies highlight the potential of the pregnenolone scaffold as a starting point for developing enzyme inhibitors.

Inhibition of Dihydrofolate Reductase (DHFR)

There is no published data on the in vitro inhibition of dihydrofolate reductase (DHFR) by this compound. Research on other pregnenolone derivatives has explored their potential as DHFR inhibitors, but this specific compound has not been a subject of such investigations. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

The inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have not been reported in scientific literature. While various pregnenolone analogues have been assessed for their cholinesterase inhibitory activity, data for this specific bromo- and acetyl-substituted derivative is absent. nih.govrsc.org

Glycosidase and Lipoxygenase Inhibition

Scientific literature lacks any data regarding the inhibitory activity of this compound against glycosidases (such as α-glucosidase and β-glucosidase) and lipoxygenases.

Receptor Interaction and Signaling Pathway Studies (In Vitro and Ex Vivo)

There is a lack of published research on the interaction of this compound with any specific receptors or its modulation of signaling pathways in either in vitro or ex vivo models. While the synthesis of 7-bromo pregnenolone derivatives has been described in patent literature, no corresponding biological activity or receptor binding data has been reported. google.com

Nuclear Receptor Agonism (e.g., Pregnane X Receptor (PXR))

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, is a key regulator of xenobiotic and endobiotic metabolism. semanticscholar.orgnih.gov It is activated by a wide array of substances, including steroids, and upon activation, forms a heterodimer with the retinoid X receptor (RXR). nih.govwikipedia.org This complex then binds to DNA response elements to regulate the transcription of genes involved in drug metabolism and transport, such as those in the cytochrome P450 family. nih.gov

While a variety of steroids and their metabolites are known to activate PXR, there is no specific evidence to date demonstrating that this compound is a PXR agonist. wikipedia.org However, a related compound, pregnenolone 16α-carbonitrile (PCN), is a well-established PXR agonist in mice and is frequently used in research to study the receptor's function. researchgate.netnih.gov Activation of PXR by PCN has been shown to protect against high-fat diet-induced obesity and insulin (B600854) resistance in animal models. cas.cz Furthermore, PXR activation has been implicated in protecting against spinal cord injury. nih.gov The ability of other steroids to act as PXR agonists suggests a potential, though unconfirmed, role for pregnenolone derivatives in this signaling pathway. mdpi.com

Neurosteroid Modulation of Ligand-Gated Ion Channels (e.g., NMDA Receptors, GABA-A Receptors)

Neurosteroids are known to modulate the activity of several ligand-gated ion channels in the central nervous system, thereby influencing neuronal excitability.

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in synaptic plasticity and memory formation. cas.cz Pregnenolone sulfate (B86663), a sulfated ester of pregnenolone, is a known modulator of NMDA receptors. nih.govnih.gov Its effect, however, is complex and appears to be dependent on the subunit composition of the receptor. nih.gov For instance, pregnenolone sulfate potentiates the activity of NMDA receptors containing GluN2A or GluN2B subunits, while it inhibits receptors with GluN2C or GluN2D subunits. nih.gov Some studies suggest that pregnenolone sulfate can even act as a direct agonist at certain NMDA receptors. cas.cz It is important to emphasize that these findings pertain to the sulfated form of pregnenolone, and the activity of this compound at NMDA receptors has not been documented. The presence of the 3-O-acetyl group instead of a sulfate, and the addition of a bromine atom at the 7-position, would significantly alter the molecule's electronic and steric properties, making it difficult to predict its effects on the NMDA receptor without direct experimental evidence. researchgate.net

GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain. frontiersin.org Similar to its action on NMDA receptors, pregnenolone sulfate also modulates GABA-A receptors, typically acting as a negative allosteric modulator, meaning it inhibits the receptor's function. semanticscholar.orgfrontiersin.orgnih.gov Pregnenolone itself is largely inactive at GABA-A receptors, highlighting the importance of the sulfate group for this activity. frontiersin.org The inhibitory effects of pregnenolone sulfate are in contrast to other neurosteroids like allopregnanolone, which are positive allosteric modulators of GABA-A receptors. wikipedia.org Given that this compound lacks the critical sulfate group, it is unlikely to share the same inhibitory profile as pregnenolone sulfate at GABA-A receptors. Its actual effects would need to be determined empirically.

Protein-Ligand Interactions (e.g., CLIP-170 binding and Microtubule Dynamics)

A significant area of research for pregnenolone and its derivatives is their interaction with microtubule-associated proteins, which are crucial for neuronal structure and function.

Pregnenolone has been shown to promote the polymerization of microtubules by binding to the cytoplasmic linker protein 170 (CLIP-170), a microtubule plus-end tracking protein. nih.govbiorxiv.org This interaction with CLIP-170 is thought to be a key mechanism behind the neuroprotective and memory-enhancing effects of pregnenolone. nih.gov By activating CLIP-170, pregnenolone can influence microtubule growth and cell migration. nih.gov

Notably, a study identified a non-metabolizable derivative, 3-beta-pregnenolone acetate (B1210297), as a compound that also increases microtubule polymerization, similar to the parent compound pregnenolone. nih.govnih.gov This finding is particularly relevant as this compound also possesses a 3-O-acetyl group. ontosight.ai This suggests that the acetylated form of pregnenolone can retain the ability to interact with the microtubule machinery. The presence of the bromine atom at the 7-position in this compound could potentially influence its binding affinity and efficacy, a hypothesis that awaits experimental validation. Other pregnenolone derivatives, such as 3β-methoxy-pregnenolone (MAP4343), have also been shown to bind to microtubule-associated protein-2 (MAP-2) and promote tubulin assembly, indicating a broader role for pregnenolone-based compounds in modulating microtubule dynamics. pnas.orgbohrium.comnih.gov

Table 1: Effects of Pregnenolone and its Derivatives on Microtubule Dynamics

| Compound | Target Protein | Observed Effect on Microtubules | Reference |

| Pregnenolone | CLIP-170, MAP-2 | Promotes polymerization and growth | nih.govpnas.org |

| 3-beta-pregnenolone acetate | Not specified, presumed CLIP-170/microtubules | Increased microtubule polymerization | nih.govnih.gov |

| 3β-methoxy-pregnenolone (MAP4343) | MAP-2 | Increases tubulin assembly | pnas.org |

Molecular Modeling and Computational Chemistry in Structure-Activity Relationship (SAR) Elucidation

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To date, there are no published molecular docking studies specifically investigating the interaction of this compound with PXR, NMDA receptors, GABA-A receptors, or CLIP-170.

However, docking studies have been employed for other pregnenolone derivatives to explore their interactions with different biological targets. For instance, docking studies have been used to investigate the binding of pregnenolone derivatives to enzymes like acetylcholinesterase and to peptides such as amyloid β1–42, which are relevant to Alzheimer's disease. nih.gov These studies provide insights into how modifications to the pregnenolone backbone can influence binding to protein targets. Similar computational approaches could, in the future, be applied to this compound to generate hypotheses about its potential binding modes and affinities for the targets discussed in this article.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. There are currently no available QSAR studies that include this compound or a series of closely related halogenated and acetylated pregnenolone derivatives for the biological endpoints of PXR agonism, neuroreceptor modulation, or microtubule interaction.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool to investigate the mechanism of chemical reactions by determining the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.

KIE studies have been performed on pregnenolone, primarily in the context of its metabolism by cytochrome P450 enzymes. For example, the conversion of pregnenolone to progesterone (B1679170) by the 3β-hydroxysteroid dehydrogenase:Δ5-isomerase enzyme system has been investigated using tritium-labeled pregnenolone, revealing a kinetic isotope effect in the enzymatic isomerization step. nih.gov Similarly, the multistep oxidation of cholesterol to pregnenolone by P450 11A1 has been studied using deuterated cholesterol, which showed no kinetic deuterium (B1214612) isotope effect on the initial C-22 hydroxylation, indicating that C-H bond cleavage is not the rate-limiting step in this transformation. nih.gov The metabolism of pregnenolone to androgens by CYP17A1 has also been a subject of KIE studies. researchgate.net

These studies provide valuable mechanistic insights into the biosynthesis and degradation of pregnenolone. However, there are no reported KIE studies on the interaction of this compound with its potential biological targets like PXR, NMDA receptors, GABA-A receptors, or CLIP-170. Such studies could, in principle, be used to probe the nature of the binding interactions and conformational changes that occur upon ligand binding.

Cellular and Preclinical Model Studies (Non-Human)

The exploration of pregnenolone derivatives in non-human biological systems provides foundational knowledge regarding their potential therapeutic applications. Cellular and preclinical models, including cell lines and zebrafish, offer critical insights into the mechanisms of action, toxicity, and efficacy of novel compounds before they can be considered for further development. This section details the investigation of this compound and related derivatives in various non-human research models.

The initial evaluation of a novel compound's therapeutic potential involves assessing its impact on cell viability and determining its toxicity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

In studies involving derivatives of pregnenolone, the MTT assay has been employed on human neuroblastoma SH-SY5Y cell lines to evaluate potential neurotoxicity. nih.govresearchgate.netrsc.org These cells are often used in neurodegenerative disease research, such as Alzheimer's disease, to model neuronal function and vulnerability. In a recent study, a series of synthesized pregnenolone derivatives were assessed for neurotoxicity. The findings indicated that several of these compounds were non-neurotoxic to SH-SY5Y cells, a crucial characteristic for potential neuroprotective agents. nih.govrsc.org The evaluation of toxicity is a critical step, as compounds intended for treating conditions like Alzheimer's disease must not harm the very cells they are designed to protect. rsc.org

Table 1: Summary of Cell Viability Findings for Pregnenolone Derivatives

| Compound Class | Assay | Cell Line | Key Finding | Citation |

|---|---|---|---|---|

| Pregnenolone Derivatives | MTT Assay | SH-SY5Y (Human Neuroblastoma) | Selected active derivatives were found to be non-neurotoxic. | nih.govrsc.org |

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. The Annexin V assay is a widely used method to detect apoptosis in its early stages. plos.org It utilizes the high affinity of the Annexin V protein for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis. plos.org When paired with a viability dye like propidium (B1200493) iodide (PI), flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. plos.orgresearchgate.net

While numerous studies have demonstrated that various novel compounds can induce apoptosis in cancer cell lines, specific research detailing the effects of this compound on apoptosis induction is not extensively documented in the reviewed literature. However, the general principle has been applied to other steroid derivatives and potential anti-cancer agents. For instance, studies on other molecules have shown that treatment can lead to cell cycle arrest and a significant increase in the population of apoptotic cells, as measured by Annexin V staining. mdpi.comdiva-portal.org The investigation of whether this compound can trigger this pathway in cancer cells would be a critical step in evaluating its potential as an oncological agent.

A primary pathological hallmark of Alzheimer's disease is the extracellular accumulation of amyloid-beta (Aβ) peptides into insoluble plaques. rsc.orgrsc.org These aggregates are believed to be a major contributor to neurotoxicity and cognitive decline. Consequently, compounds that can inhibit the aggregation of Aβ peptides are considered promising therapeutic candidates.

In vitro studies have been conducted to evaluate the ability of pregnenolone derivatives to prevent the self-mediated aggregation of the Aβ₁₋₄₂ peptide. nih.govrsc.org This form of the peptide is particularly prone to aggregation and is a key component of amyloid plaques. Research has shown that certain pregnenolone derivatives can effectively inhibit this process. rsc.orgrsc.org Docking studies suggest these molecules interact with key amino acid residues (such as Asp 23 and Lys 28) and hydrophobic regions of the Aβ₁₋₄₂ peptide, thereby impeding the formation of the β-sheet structures that are necessary for aggregation. nih.govresearchgate.net While a broad class of derivatives has been investigated, specific IC₅₀ values for this compound are not detailed in the available abstracts.

Table 2: Research Findings on Aβ Aggregation Inhibition

| Compound Class | Target | Method | Finding | Citation |

|---|---|---|---|---|

| Pregnenolone Derivatives | Amyloid β₁₋₄₂ Peptide | In Vitro Aggregation Assay | Synthesized derivatives exhibited potential for inhibiting self-mediated Aβ₁₋₄₂ peptide aggregation. | nih.govrsc.orgrsc.org |

| Pregnenolone Derivatives | Amyloid β₁₋₄₂ Peptide | Molecular Docking | Compounds showed significant interactions with amino acid residues known to be critical for β-sheet formation. | nih.govresearchgate.net |

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying vertebrate development and disease, as well as for drug screening. nih.govscience.gov Its rapid external embryonic development, optical transparency, and genetic tractability make it an ideal system for observing biological processes in a whole organism in real-time.

Studies have utilized zebrafish to investigate the biological roles of pregnenolone. Research has shown that pregnenolone, the parent compound, plays a role in promoting cell movement during the embryonic stage of epiboly by stabilizing microtubules. nih.gov Furthermore, zebrafish are increasingly used in cancer research through xenograft models, where human tumor cells are transplanted into the transparent larvae. nih.gov This allows for the in vivo evaluation of a compound's anti-tumor and anti-metastatic potential. mdpi.com For example, other novel compounds have been shown to block cell metastasis in zebrafish human tumor xenograft models. mdpi.com To date, specific studies employing zebrafish models to evaluate the biological activities of this compound have not been reported in the searched literature.

Significant species differences exist in drug metabolism, primarily due to variations in xenobiotic-metabolizing enzymes like the cytochrome P450 (P450) superfamily. nih.gov This can make it difficult to predict a drug's metabolic fate and potential toxicity in humans based solely on standard rodent models. To bridge this gap, humanized animal models, particularly mice, have been developed. nih.govresearchgate.net

These models are created by introducing human genes that encode for key drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6) or regulatory proteins like the Pregnane X Receptor (PXR), which controls the expression of many of these enzymes. nih.govoup.com By replacing the corresponding mouse gene with its human counterpart, these "humanized" mice can more accurately reflect human metabolic responses to new chemical entities. nih.govethernet.edu.et They serve as invaluable in vivo tools for predicting human drug metabolism, assessing drug-drug interactions, and evaluating toxicological risks before a compound enters clinical trials. researchgate.net While these models are critical for the preclinical development of novel drugs, specific mechanistic studies on the metabolism of this compound using humanized animal models have not yet been published.

Analytical and Structural Characterization Techniques in Academic Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopy is the primary toolset for elucidating the precise molecular architecture of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of a molecule.

In the analysis of a 7-Bromo-3-O-acetyl Pregnenolone (B344588) derivative, the ¹H NMR spectrum would reveal characteristic signals for the steroid backbone. For instance, the protons of the two angular methyl groups (C-18 and C-19) would appear as sharp singlets, typically in the upfield region (δ 0.6-1.2 ppm). The proton at C-3, influenced by the acetyl group, would show a multiplet around δ 4.5-5.4 ppm. The introduction of a bromine atom at C-7 is expected to cause a significant downfield shift for the C-7 proton and adjacent protons due to its electron-withdrawing inductive effect.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. Key resonances include the carbonyl carbons of the C-20 ketone (around δ 209 ppm) and the C-3 acetyl group (around δ 170 ppm), as well as the carbon bearing the ester oxygen (C-3, around δ 73 ppm). The carbon atom directly bonded to bromine (C-7) would experience a notable shift, and its precise chemical shift value is diagnostic of the substitution. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign proton and carbon signals by identifying long-range (2-3 bond) correlations between them. uobasrah.edu.iq

Table 1: Representative ¹H NMR Spectral Data for a Pregnenolone Acetate (B1210297) Scaffold

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C-18 Me (H₃) | ~0.65 | s (singlet) |

| C-19 Me (H₃) | ~1.02 | s (singlet) |

| C-21 Me (H₃) | ~2.13 | s (singlet) |

| C-3 H | ~4.60 | m (multiplet) |

Note: Data is generalized from typical pregnenolone derivatives. The presence of a C-7 bromine atom would alter the shifts of nearby protons, particularly H-6 and the C-7 proton itself.

Table 2: Representative ¹³C NMR Spectral Data for a Pregnenolone Acetate Scaffold

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-18 | ~13.3 |

| C-19 | ~19.2 |

| C-21 | ~31.5 |

| C-3 | ~73.8 |

| C-5 | ~140.4 |

| C-6 | ~121.7 |

| C-20 (C=O) | ~209.5 |

| Acetyl (C=O) | ~170.5 |

Note: Data is generalized. The C-7 carbon signal would be significantly affected by bromination.

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. rsc.org

For 7-Bromo-3-O-acetyl Pregnenolone, a key diagnostic feature in the mass spectrum would be the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. rsc.org HRMS would be used to confirm the exact molecular formula (C₂₃H₃₃BrO₃) by matching the experimentally measured mass to the calculated theoretical mass with high precision.

Table 3: Expected Molecular Ion Peaks for this compound in HRMS

| Ion Formula | Isotope Composition | Calculated Mass (m/z) |

|---|---|---|

| [C₂₃H₃₃⁷⁹BrO₃]⁺ | Containing ⁷⁹Br | 436.1613 |

Analysis of the fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by identifying characteristic losses, such as the loss of an acetyl group or cleavage of the steroid rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bioorganica.org.ua For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would include a strong absorption band for the C-20 ketone carbonyl (C=O) stretching vibration, typically around 1705-1725 cm⁻¹. Another strong band for the ester carbonyl of the 3-O-acetyl group would appear at a slightly higher frequency, around 1735-1750 cm⁻¹. The spectrum would also show C-O stretching vibrations for the ester linkage around 1240 cm⁻¹ and C-H stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum (below 1000 cm⁻¹), often between 500 and 600 cm⁻¹, though its identification can sometimes be complicated by other overlapping signals. bioorganica.org.uanih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C-20) | C=O Stretch | ~1715 |

| Ester (C-3) | C=O Stretch | ~1740 |

| Ester (C-3) | C-O Stretch | ~1240 |

| Alkene (C-5/C-6) | C=C Stretch | ~1665 |

Chromatographic and Separation Techniques for Compound Analysis and Purification

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. rsc.org In the analysis of steroid derivatives, reverse-phase HPLC is most commonly used. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity of a this compound sample would be determined by injecting a solution into the HPLC system and monitoring the eluent with a UV detector. A pure sample should ideally yield a single, sharp peak at a specific retention time (Rt). The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Research on related pregnenolone derivatives often reports purities exceeding 95-99% as determined by this method. rsc.orgnih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. rsc.org During the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate.

The separation of components is visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ceric sulfate). beilstein-journals.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The relative polarity of the compounds determines their retention factor (Rf value); the product, this compound, would have a distinct Rf value compared to the pregnenolone acetate starting material. This technique is crucial for determining the optimal reaction time and for guiding the subsequent purification by column chromatography. bioorganica.org.uanih.gov

Preparative Column Chromatography for Product Isolation

Preparative column chromatography is a fundamental technique for the purification of synthetic products in organic chemistry, including complex steroid derivatives. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from unreacted starting materials, byproducts, and other impurities. The choice of stationary phase and mobile phase (eluent) is critical for achieving effective separation.

For pregnenolone derivatives and other steroids, silica gel is the most commonly used stationary phase due to its polarity and ability to separate compounds with varying functional groups. nih.govresearchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). The ratio of these solvents is optimized to achieve the desired separation, where a higher proportion of the polar solvent increases the elution speed of polar compounds.

In the synthesis of related steroid compounds, researchers have employed various chromatographic conditions to isolate pure products. For instance, in the synthesis of a pregnenolone-derived triol, silica gel column chromatography with a hexane/ethyl acetate (3:1) mixture was used for purification. nih.gov Similarly, the isolation of a 3β-acetoxy-etientic acid derivative, a related steroid structure, was achieved using silica gel chromatography. nih.gov A supporting information document for a synthesis project also describes isolating a product using a silica gel column with a petroleum ether:ethyl acetate ratio of 10:1. rsc.org The purification of diene precursors of vitamin D3, which share the core steroid skeleton, also relies on silica gel chromatography, sometimes impregnated with silver nitrate (B79036) to separate geometric isomers. nih.gov

These examples, while not specific to this compound, illustrate the standard procedures that would be applied for its purification. The polarity of the bromo and acetyl groups would necessitate careful optimization of the eluent system to achieve high purity.

Table 1: Examples of Preparative Column Chromatography Conditions for Steroid Derivatives

| Compound/Precursor | Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|---|

| Pregnenolone-derived triol | Silica Gel | Hexane/Ethyl Acetate (3:1) | nih.gov |

| 5,7-diene precursor | Silver nitrate impregnated silica gel | Not specified | nih.gov |

| Synthetic intermediate | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1) | rsc.org |

| Oily residue intermediate | Silica Gel | Hexane/Ethyl Acetate (6:1) | nih.gov |

Future Research Trajectories and Broader Academic Impact

Exploration of Undiscovered Biological Targets for Steroid Analogues

The introduction of a bromine atom at the C7-position of the pregnenolone (B344588) backbone can significantly alter its electronic and steric properties, potentially leading to interactions with novel biological targets. The future exploration of 7-Bromo-3-O-acetyl Pregnenolone and similar analogues could unveil previously unknown binding partners and pharmacological effects.

Halogenated steroids have been effectively used as probes to investigate the catalytic mechanisms of enzymes like cytochrome P450. nih.gov For instance, the synthesis of fluorinated, chlorinated, and brominated derivatives of progesterone (B1679170) and pregnenolone has provided insights into the substrate tolerance of enzymes such as CYP17A1 and CYP21A2. nih.gov Following this precedent, this compound could be a valuable tool to probe the active sites of various steroid-metabolizing enzymes and nuclear receptors.

Furthermore, neurosteroids, a class of steroids synthesized within the brain, are known to modulate neuronal excitability and have shown potential in treating neurodegenerative diseases and psychiatric disorders. mdpi.com Pregnenolone itself is a key neurosteroid, and its derivatives are being investigated for conditions like Alzheimer's disease. rsc.orgnih.govrsc.org The bromine substitution in this compound could modulate its interaction with neuronal targets such as GABAa receptors, NMDA receptors, or other ion channels, potentially leading to novel therapeutics for neurological conditions. Research into synthetic neuroactive steroids has highlighted the potential for modified pregnenolone derivatives to exhibit unique activities, such as inhibiting cannabinoid receptor 1 (CB1). google.com

Development of Novel Synthetic Routes to Enhance Compound Diversity and Scalability

The efficient and versatile synthesis of steroid analogues is crucial for exploring their structure-activity relationships. While the synthesis of this compound can be conceptually derived from known methods, future research should focus on developing more efficient, scalable, and diverse synthetic strategies.

The allylic bromination of O-protected pregnenolone derivatives at the 7-position is a known transformation. google.com However, traditional methods can sometimes lack stereoselectivity and may produce mixtures of isomers. Future synthetic efforts could focus on developing highly stereoselective bromination reactions to exclusively yield the desired 7α or 7β-bromo epimer. This could involve the use of modern catalytic methods or enzymatic transformations.

Moreover, the development of modular synthetic routes would allow for the rapid generation of a diverse library of 7-halogenated pregnenolone analogues. This could involve late-stage functionalization techniques, where the bromine atom is introduced at a later step in the synthesis, allowing for the incorporation of various functional groups at other positions of the steroid nucleus. Microwave-assisted synthesis has been shown to be effective in accelerating the synthesis of other heterocyclic steroid derivatives and could be applied here. researchgate.net Such a library would be invaluable for systematic biological screening and the identification of lead compounds with improved potency and selectivity.

Advanced Computational Approaches for Predictive Design of Steroid Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new therapeutic agents. Future research on this compound should leverage advanced computational approaches to predict its biological activity and guide the synthesis of improved derivatives.

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the binding pockets of various nuclear receptors and enzymes. core.ac.ukmdpi.comresearchgate.net By comparing the docking scores and interaction patterns of the brominated analogue with the parent pregnenolone, researchers can gain insights into how the bromine atom influences binding. For example, halogen bonding, a non-covalent interaction involving a halogen atom, can significantly contribute to binding affinity and selectivity. mdpi.com

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of how the compound interacts with its target protein over time, revealing important conformational changes and stabilizing interactions. mdpi.com These simulations can help in understanding the molecular basis of the observed biological activity and in designing new analogues with enhanced properties. For instance, MD simulations have been used to study the interaction of steroid analogues with hepatic organic anion transporting polypeptides. core.ac.uk

Elucidation of Complex Molecular Mechanisms at the Interface of Steroid Biochemistry and Cell Biology

A deeper understanding of the molecular mechanisms through which this compound exerts its effects is essential for its potential therapeutic development. Future research should aim to unravel the complex interplay between this synthetic steroid and various cellular signaling pathways.

This would involve a combination of in vitro and in vivo studies to identify the specific cellular targets and downstream signaling cascades affected by the compound. For instance, studies could investigate its effects on gene expression regulated by nuclear receptors, its modulation of ion channel activity, or its impact on inflammatory signaling pathways. Research on other bromo-substituted steroids, such as 16α-Bromoepiandrosterone (BEA), has shown potent anti-inflammatory effects, suggesting a potential avenue of investigation for 7-bromo-pregnenolone derivatives. mdpi.com

By elucidating these complex molecular mechanisms, researchers can not only understand the specific actions of this compound but also contribute to the broader understanding of how subtle structural modifications to the steroid scaffold can lead to profound changes in biological activity. This knowledge will be critical for the rational design of future steroid-based therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 7-Bromo-3-O-acetyl Pregnenolone, and how can purity be validated?

- Methodological Answer : Bromination of pregnenolone at the 7-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions, followed by acetylation of the 3-hydroxyl group with acetic anhydride. Purification can be achieved via flash chromatography or HPLC, with purity validation using LC-MS and NMR. Certificates of Analysis (COA) should include >95% purity thresholds, as seen in brominated compound synthesis workflows .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for positional assignment of bromine and acetyl groups, and FT-IR to verify functional groups. Stability studies under physiological pH and temperature conditions can assess metabolic susceptibility of the acetyl group .

Q. How should dose-response studies for this compound be designed in neuropharmacological research?

- Methodological Answer : Start with in vitro assays (e.g., neuronal cell cultures) to establish baseline efficacy, followed by rodent models using doses extrapolated from pregnenolone studies (5–50 mg/kg). Account for bioavailability differences due to bromine’s electronegativity and acetyl group lipophilicity .

Advanced Research Questions

Q. How does bromination at the 7-position alter pregnenolone’s neurosteroid activity compared to other halogenated derivatives?

- Methodological Answer : Conduct comparative receptor binding assays (e.g., GABA, NMDA) using 7-bromo, 7-chloro, and unmodified pregnenolone. Pair with molecular dynamics simulations to evaluate steric and electronic effects of bromine on receptor interaction. Reference neurosteroid activity models from amphibian brain studies .

Q. What experimental models best elucidate the cognitive-enhancing potential of this compound?

- Methodological Answer : Use transgenic mouse models with impaired memory (e.g., Alzheimer’s models) to test spatial memory via Morris water maze. Combine with in vivo microdialysis to measure pregnenolone sulfate levels in the hippocampus, referencing pilot trials on pregnenolone’s cognitive effects .

Q. How can contradictory findings between in vitro receptor affinity and in vivo efficacy be resolved for this compound?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to identify bioavailability limitations. Use metabolomics to assess acetyl group hydrolysis rates in different tissues, as seen in pregnenolone metabolism studies .

Q. What strategies validate the interaction of this compound with steroidogenic enzymes like CYP17A1?

- Methodological Answer : Use enzyme inhibition assays with recombinant CYP17A1 and LC-MS to monitor conversion to downstream metabolites (e.g., DHEA). Compare kinetics to unmodified pregnenolone, leveraging hormonal pathway insights from adrenal and CNS studies .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in neuroprotective outcomes across different animal models?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design cross-species studies. For example, compare neuroprotection in zebrafish (high-throughput screening) and rodent models, controlling for species-specific metabolic differences .

Q. What controls are critical when assessing the acetyl group’s metabolic stability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.